Product packaging for Endostatin (84-114)-NH2 (JKC367)(Cat. No.:)

Endostatin (84-114)-NH2 (JKC367)

Cat. No.: B1192004
M. Wt: 3531.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Origin and Significance of Endostatin (B67465)

Endostatin as a C-terminal Fragment of Collagen XVIII

Endostatin is a 20-kDa protein fragment that originates from the C-terminal end of type XVIII collagen. drugbank.comnih.govwikipedia.org Specifically, it is derived from the non-collagenous 1 (NC1) domain of the collagen XVIII α1 chain. nih.govembopress.org This proteolytic cleavage is carried out by various enzymes, including cathepsins and elastase, which break the peptide bond in the hinge region of the NC1 domain to release endostatin. nih.govnih.gov The generation of endostatin from collagen XVIII is considered a potential local control mechanism for regulating angiogenesis. nih.gov

Role of Collagen XVIII in Extracellular Matrix Structure

Collagen XVIII is a versatile protein that functions as both a collagen and a heparan sulfate (B86663) proteoglycan. nih.govnih.govwikipedia.org It is a key component of basement membranes, the specialized extracellular matrix that surrounds blood vessels and separates different tissue layers. nih.govwikipedia.orgwikipedia.org Collagen XVIII plays a vital role in maintaining the structural integrity of these basement membranes in both endothelial and epithelial cells. wikipedia.orgnih.gov It exists in three different isoforms, all sharing the same C-terminal end from which endostatin is derived, but varying in their N-terminal structures. wikipedia.orgnih.gov This protein is crucial for the proper development of various organs, particularly the eye, and is involved in maintaining the stability of basement membranes in numerous other organs, especially in response to tissue damage. nih.govnih.gov

Introduction to Endostatin (84-114)-NH2 (JKC367) as a Specific Peptide

Endostatin (84-114)-NH2, also known as JKC367, is a specific synthetic peptide fragment derived from the full-length endostatin protein. apexbt.comraybiotech.comtargetmol.comnordicbiosite.com This peptide represents a targeted approach in angiogenesis research, focusing on a smaller, potentially more specific region of the parent molecule. The study of such fragments is driven by the need to identify the minimal active domain responsible for the anti-angiogenic effects of endostatin and to potentially develop more potent and specific therapeutic agents. nih.govnih.gov Research on endostatin derivatives like JKC367 aims to improve upon the properties of the full-length protein, such as enhancing its anti-tumor activity and clinical applicability. nih.gov

Compound Name CAS Number Molecular Formula Molecular Weight
Endostatin (84-114)-NH2 (JKC367)Not AvailableC161H236N48O433531.9

This table is interactive. Click on the headers to sort.

Historical Context of Angiogenesis Inhibition in Research

The concept of inhibiting angiogenesis as a therapeutic strategy first gained prominence in the early 1970s with the pioneering work of Dr. Judah Folkman. nih.govangio.org He hypothesized that tumor growth is dependent on the formation of new blood vessels. nih.govangio.org This groundbreaking idea was initially met with skepticism but eventually laid the foundation for a new field of cancer research. nih.gov The discovery of the first angiogenesis inhibitor in cartilage in 1975 further solidified this concept. angio.org A major breakthrough occurred in 1997 with the identification of endostatin by Dr. Michael O'Reilly and his colleagues, who demonstrated its potent ability to inhibit angiogenesis and cause tumor regression in animal models. angio.orgnumberanalytics.com This discovery, along with that of other endogenous inhibitors like angiostatin, validated the hypothesis that the body produces its own factors to regulate blood vessel growth and spurred the development of anti-angiogenic drugs for cancer and other diseases. nih.govangio.org

Overview of Endostatin's Anti-angiogenic Properties

Endostatin is recognized as one of the most potent endogenous inhibitors of angiogenesis. nih.gov Its anti-angiogenic effects are multifaceted and involve the regulation of numerous cellular processes. Endostatin has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are the primary cells that form the lining of blood vessels. aacrjournals.orgnih.govarvojournals.org It can also induce apoptosis (programmed cell death) in endothelial cells and arrest the cell cycle, further contributing to its anti-angiogenic activity. drugbank.comnih.gov

The mechanisms behind these effects are complex and involve interactions with various cellular receptors and signaling pathways. nih.govaacrjournals.org Endostatin has been found to interfere with the signaling of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govnih.gov It can also block the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the breakdown of the extracellular matrix, a necessary step for new blood vessel formation. drugbank.comnih.govnih.gov Furthermore, endostatin has been shown to down-regulate the expression of a wide range of genes involved in endothelial cell growth, survival, and migration. aacrjournals.org

Research Findings on Endostatin's Mechanisms

Mechanism Effect References
Inhibition of Endothelial Cell Proliferation Blocks S-phase entry, leading to cell cycle arrest. drugbank.comnih.gov
Inhibition of Endothelial Cell Migration Dose-dependent inhibition of VEGF-induced migration. nih.gov
Induction of Apoptosis Promotes programmed cell death in endothelial cells. drugbank.comnih.gov
Interference with Growth Factor Signaling Blocks VEGF and bFGF signaling pathways. nih.govnih.gov
Inhibition of Matrix Metalloproteinases (MMPs) Blocks the activity of MMP-2, MMP-9, and MMP-13. drugbank.comnih.govnih.gov
Gene Regulation Down-regulates genes involved in cell cycle, apoptosis, and cell growth. aacrjournals.org

This table is interactive. Click on the headers to sort.

Properties

Molecular Formula

C161H236N48O43

Molecular Weight

3531.9

Origin of Product

United States

Molecular Biology and Biochemical Generation of Endostatin Peptides

Endogenous Formation of Endostatin (B67465)

Endostatin is generated within the body through the proteolytic cleavage of its precursor, collagen XVIII. nih.gov This process is a key step in regulating its biological availability and function.

The release of endostatin from the C-terminal non-collagenous (NC1) domain of collagen XVIII is mediated by several proteases. nih.govnih.gov Key among these are cathepsins, a family of lysosomal endopeptidases, and elastase, a protease that breaks down connective tissue. nih.govahajournals.org Specifically, cathepsins L, B, and K are capable of generating endostatin, with cathepsin L being the most efficient. nih.gov These enzymes cleave the Ala-His linkage within the hinge region of the NC1 domain of type XVIII collagen to release the endostatin fragment. nih.gov Additionally, an extracellular form of the 20S proteasome has been identified as an enzyme capable of cleaving human collagen XVIII to produce endostatin. nih.gov

Matrix metalloproteinases (MMPs) also play a role in this process. nih.gov Certain MMPs, such as MMP-3, -7, -9, -13, and -20, can cleave the NC1 hinge region to generate endostatin-containing fragments. nih.govnih.govosti.gov However, their efficiency in producing the mature 20-kDa endostatin is considered low. nih.gov Studies have shown that the actions of cathepsin L in generating endostatin are likely independent of MMP activity. nih.gov In contrast, MMP-1, -2, -8, and -12 show no significant activity in cleaving the C-terminus of collagen XVIII. nih.govosti.gov

Generation of Active Fragments

The proteolytic cleavage of collagen XVIII can result in the generation of various endostatin-containing fragments of different sizes, typically ranging from 24 to 30 kDa. nih.govosti.gov These fragments, along with the 20-kDa endostatin and the entire NC1 domain, have been shown to possess biological activity. nih.govosti.gov The cleavage sites are located in a protease-sensitive hinge region situated between the trimerization and endostatin domains of NC1. nih.govosti.gov This proteolytic processing can lead to a switch from a matrix-associated form to a more soluble, endocrine form of endostatin. embopress.org The generation of these biologically active fragments by various proteases highlights the complex regulation of endostatin's availability and function in the body.

Recombinant Expression and Purification Methodologies

The production of recombinant endostatin is crucial for research and potential therapeutic applications. Various expression systems have been developed to produce this protein.

Bacterial Expression Systems (e.g., E. coli)

Escherichia coli (E. coli) is a widely used host for producing recombinant human endostatin (rhEs). nih.govnih.govaacrjournals.org This system offers the potential for high-yield production. nih.govaacrjournals.org However, a significant challenge with E. coli expression is that the recombinant protein often accumulates as insoluble inclusion bodies. nih.govaacrjournals.orgnih.gov This necessitates subsequent refolding steps to obtain a soluble and biologically active protein. aacrjournals.orgnih.gov

To circumvent the issue of insolubility, strategies have been developed to express soluble rhEs in the periplasmic space of E. coli. nih.gov One such method involves fusing the endostatin gene with a pelB signal peptide, which directs the protein to the periplasm, facilitating proper folding and solubility. nih.gov This approach has been shown to yield a significant percentage of the total cell protein as soluble rhEs. nih.gov Another strategy utilizes the alkaline phosphatase gene (phoA) promoter and signal peptide sequence to secrete the recombinant protein. nih.gov

Refolding Processes for Soluble Recombinant Proteins

When endostatin is produced as insoluble inclusion bodies in E. coli, refolding processes are essential to recover the active protein. aacrjournals.orgnih.gov These processes typically involve first solubilizing the inclusion bodies using strong denaturing agents like guanidine-HCl or urea. nih.govaacrjournals.org

Following solubilization, the denatured protein is refolded into its native conformation. This is often achieved through methods like dilution or dialysis into a refolding buffer. aacrjournals.org The composition of the refolding buffer is critical and often includes redox-coupling reagents such as glutathione (B108866) to facilitate the correct formation of disulfide bonds, which are essential for the stability and activity of endostatin. nih.govnih.gov The pH and the concentration of the protein during refolding are also crucial factors that need to be optimized to maximize the yield of the correctly folded protein. nih.govaacrjournals.org High hydrostatic pressure has also been employed in combination with chemical denaturants to improve the solubilization and refolding of endostatin from inclusion bodies. nih.gov

Modifications for Enhanced Research Utility

To improve the utility of endostatin for research purposes, various modifications have been explored. One area of focus has been to address the issue of multimer formation, which can occur with recombinant endostatin produced in bacteria. nih.govnih.gov While both monomeric and multimeric forms of endostatin have been shown to be biologically active, with some studies suggesting multimers may have higher activity, controlling the oligomeric state is important for consistent experimental results. nih.gov

Another strategy to enhance research utility involves the development of more sensitive cell-based assays for determining the biological activity of endostatin. nih.gov By using CRISPR/Cas9 gene editing technology to create immortalized human umbilical vein endothelial cells (HUVECs) with increased sensitivity to endostatin, researchers can obtain more reliable and reproducible data on the protein's anti-angiogenic effects. nih.gov

Synthetic Peptide Synthesis Approaches for Endostatin (84-114)-NH2 (JKC367)

The generation of specific endostatin fragments like Endostatin (84-114)-NH2, also known as JKC367, relies on precise chemical synthesis methodologies. The primary technique employed for producing such peptides is the solid-phase peptide synthesis (SPPS) method. nih.gov This approach is favored for its efficiency in creating peptides of defined sequence and length.

The synthesis of JKC367, a 31-residue polypeptide, involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process begins with the C-terminal amino acid, which is anchored to the resin, and proceeds with the step-by-step addition of protected amino acids. Each cycle of amino acid addition involves two key steps:

De-protection: The removal of a temporary protecting group from the N-terminus of the resin-bound peptide.

Coupling: The formation of a peptide bond between the newly de-protected N-terminus and the carboxyl group of the incoming protected amino acid.

This cycle is repeated until the entire 31-amino acid sequence of Endostatin (84-114) is assembled. A critical final step in the synthesis of JKC367 is the amidation of the C-terminus. This is typically achieved by using a specific type of resin (e.g., a Rink amide resin) that, upon cleavage, yields a C-terminal amide group instead of a free carboxylic acid. This C-terminal amidation can enhance the peptide's stability and biological activity.

Following assembly, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed, usually in a single step with a strong acid cocktail (e.g., trifluoroacetic acid). The crude peptide is then purified to a high degree using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed through mass spectrometry and analytical HPLC. This synthetic approach allows for the production of specific, highly pure endostatin fragments for research into their biological functions. nih.gov

Comparative Analysis with Other Endostatin Fragments and Analogues

Research has shown that not all fragments of the full-length endostatin protein retain biological activity. nih.gov The study of specific synthetic fragments like JKC367, JKC-362, and E4 has been crucial in mapping the active regions of endostatin and understanding their therapeutic potential.

Endostatin (133-180) Amide / Endostatin Derived E4 (Human)

Endostatin (133-180) amide, known as E4, is a C-terminal fragment of endostatin. phoenixpeptide.com The addition of a C-terminal amide in E4 serves to stabilize the peptide. google.com Research has highlighted E4's potent anti-fibrotic activity. phoenixpeptide.comphoenixbiotech.net Studies have shown that E4 can prevent and ameliorate fibrosis in various models of dermal and pulmonary disease. phoenixpeptide.com Its mechanism involves reducing cell apoptosis and lowering levels of enzymes like lysyl oxidase, which is involved in collagen cross-linking. phoenixpeptide.com Furthermore, E4 has been found to influence the expression of genes associated with fibrosis, such as connective tissue growth factor (CTGF) and matrix metalloproteinases (MMPs). google.com Interestingly, E4 has also shown oral bioavailability and anti-fibrotic effects in a murine pulmonary fibrosis model, suggesting its potential as an orally administered therapeutic agent for fibroproliferative disorders. phoenixpeptide.comphoenixbiotech.net

Comparison of Anti-tumorigenic Effects with Related Anti-angiogenic Peptides (e.g., Restin)

Restin, a 22-kDa anti-angiogenic factor, is derived from the cleavage of the C-terminal NC1 domain of type XV collagen, making it a functional analogue to endostatin (derived from type XVIII collagen). nih.gov Both peptides share the ability to inhibit tumor growth by suppressing angiogenesis. nih.govnih.gov

Restin has been shown to inhibit endothelial cell migration induced by basic fibroblast growth factor (bFGF) in vitro and demonstrates anti-angiogenic properties in in vivo xenograft carcinoma models. nih.gov However, when their anti-tumorigenic effects are directly compared, endostatin exhibits a stronger inhibitory effect on tumor growth than restin. nih.gov

The mechanism of action for both peptides involves interfering with the processes of endothelial cell proliferation and migration, which are fundamental to the formation of new blood vessels that tumors require for growth. google.comnih.gov While both are effective, the superior potency of endostatin suggests differences in their interaction with cellular targets or downstream signaling pathways.

Data Tables

Table 1: Comparison of Endostatin Fragments

FeatureEndostatin (84-114)-NH2 (JKC367)Endostatin (52-114) Amide (JKC-362)Endostatin (133-180) Amide (E4)
Amino Acid Sequence Residues 84-114 of human endostatinResidues 52-114 of human endostatinResidues 133-180 of human endostatin
Length 31 residues63 residues48 residues
Key Structural Feature C-terminal amide; Lacks zinc-binding domainC-terminal amide; Lacks zinc-binding domainC-terminal amide
Primary Reported Activity Inhibits expansion of human tumor xenografts phoenixpeptide.comReduces established human tumor xenografts phoenixpeptide.comPotent anti-fibrotic activity phoenixpeptide.comgoogle.com

Table 2: Comparison of Anti-Angiogenic Peptides

FeatureEndostatinRestin
Origin C-terminal fragment of Collagen XVIIIC-terminal fragment of Collagen XV
Known Mechanism Inhibits endothelial cell proliferation and migration; binds to targets like integrins and glypicans. google.comnih.govInhibits bFGF-induced endothelial cell migration. nih.gov
Anti-tumorigenic Effect Potently suppresses tumor growth and angiogenesis. nih.govSuppresses tumor growth. nih.gov
Comparative Potency Stronger anti-tumorigenic effect. nih.govLess potent than endostatin. nih.gov

Therapeutic Research Perspectives of Endostatin 84 114 Nh2 Jkc367

Scientific inquiries into the synthetic peptide fragment Endostatin (B67465) (84-114)-NH2, also known as JKC367, have unveiled its potential across a spectrum of therapeutic areas. As a derivative of the naturally occurring protein endostatin, this compound has been a subject of rigorous preclinical evaluation, particularly for its effects on blood vessel formation, tumor progression, and fibrotic diseases.

Future Directions in Endostatin 84 114 Nh2 Jkc367 Research

Elucidation of Remaining Unknown Mechanisms of Action

The anti-angiogenic and anti-tumor activities of the full-length endostatin (B67465) protein are complex and not yet fully understood, and by extension, the precise mechanisms of its fragments like JKC367 also warrant further investigation. nih.gov Endostatin is known to inhibit the proliferation and migration of endothelial cells and induce their apoptosis. drugbank.com It is believed to exert these effects in part by blocking the signaling of Vascular Endothelial Growth Factor (VEGF) through its receptor, VEGFR-2. drugbank.com However, emerging data suggest that a variety of mechanisms contribute to endostatin's efficacy. nih.gov

The full spectrum of signaling events initiated by Endostatin (84-114)-NH2 (JKC367) remains an active area of research. While it likely shares some mechanisms with its parent protein, the smaller size of the peptide may lead to distinct interactions and cellular responses. Future studies are needed to clarify:

Receptor-independent actions: Whether JKC367 can exert biological effects without direct receptor binding, for instance, by interacting with components of the extracellular matrix.

Modulation of other signaling pathways: Beyond the well-established VEGF pathway, the impact of JKC367 on other pro- and anti-angiogenic signaling cascades needs to be systematically explored.

Cell-type specific effects: A deeper understanding of how JKC367 differentially affects various cell types within the tumor microenvironment, including tumor cells, endothelial cells, and immune cells.

Identification of Novel Molecular Targets and Pathways

Full-length endostatin interacts with a range of molecular targets to exert its anti-angiogenic effects. nih.gov Identifying which of these are relevant for the JKC367 fragment, and discovering novel targets, is a key objective for future research. Known targets of endostatin include integrins, particularly α5β1, and cell surface heparan sulfate (B86663) proteoglycans like glypicans. nih.gov

Future research will likely focus on:

High-throughput screening: Employing advanced techniques to screen for new binding partners of JKC367.

Pathway analysis: Investigating the downstream signaling pathways affected by JKC367 binding to its targets. This could involve pathways like the JAK2/STAT3 signaling pathway, which is crucial in cell proliferation and differentiation. nih.gov

Integrin specificity: Determining the precise integrin subtypes that JKC367 interacts with, which could reveal more about its tissue- and cell-specific effects.

Target Class Known/Potential Targets for Endostatin/Fragments Potential Downstream Pathways
Receptor Tyrosine Kinases VEGFR-2MAPK/ERK, PI3K/Akt
Integrins α5β1, αvβ3, αvβ5Focal Adhesion Kinase (FAK), Src
Heparan Sulfate Proteoglycans Glypican-1, Glypican-4-
Chemokine Receptors CXCR4-

Development of Advanced Preclinical Models for Specific Disease Contexts

The evaluation of anti-angiogenic peptides like Endostatin (84-114)-NH2 (JKC367) relies heavily on preclinical models that can accurately recapitulate human diseases. nih.gov While traditional models such as mouse xenografts have been valuable, there is a growing need for more sophisticated systems. apexbt.com

Future directions in preclinical modeling for JKC367 research include:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better preserve the heterogeneity of the original tumor.

Humanized Mouse Models: These are mice engrafted with a human immune system, allowing for the study of the interplay between JKC367, the tumor, and human immune cells.

Organoid and "Tumor-on-a-Chip" Models: These three-dimensional culture systems can mimic the microenvironment of a tumor more closely than traditional 2D cell cultures and can be used for higher-throughput screening of drug efficacy.

Disease-Specific Models: Developing models for a wider range of angiogenesis-dependent diseases beyond cancer, such as age-related macular degeneration and rheumatoid arthritis. mdpi.combmj.com

Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of peptide drugs like Endostatin (84-114)-NH2 (JKC367). nih.gov These studies involve systematically modifying the peptide's amino acid sequence and observing the effects on its biological activity, with the goal of enhancing potency, selectivity, and stability.

Key areas of focus for SAR studies on JKC367 will likely include:

Alanine (B10760859) Scanning: Replacing individual amino acids with alanine to identify key residues for activity.

Peptide Cyclization: Introducing cyclic structures to improve stability and receptor binding affinity.

Non-natural Amino Acid Incorporation: Using synthetic amino acids to enhance resistance to enzymatic degradation.

Modification Strategy Potential Outcome Rationale
Amino Acid Substitution Increased potencyOptimize interaction with target receptor
N- or C-terminal Modification Increased stabilityProtect against exopeptidases
Cyclization Enhanced receptor bindingConstrain peptide into an active conformation
Pegylation Longer half-life in circulationIncrease hydrodynamic size to reduce renal clearance

Biomarker Discovery for Mechanistic Response and Efficacy in Preclinical Studies

The development of reliable biomarkers is essential for advancing anti-angiogenic therapies. nih.gov In the context of preclinical studies with Endostatin (84-114)-NH2 (JKC367), biomarkers are needed to confirm the mechanism of action, monitor therapeutic response, and identify potential resistance mechanisms.

Future research in this area will likely involve a multi-pronged approach:

Circulating Biomarkers: Measuring levels of pro- and anti-angiogenic factors in the blood, such as VEGF, placental growth factor (PlGF), and soluble forms of their receptors. nih.gov

Tissue-Based Biomarkers: Analyzing tumor biopsies for changes in microvessel density, expression of target receptors, and markers of hypoxia and apoptosis.

Imaging Biomarkers: Utilizing advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to non-invasively assess changes in tumor vascularity and permeability.

Genomic and Proteomic Profiling: Using high-throughput methods to identify genetic or protein expression signatures that correlate with response to JKC367.

The identification of such biomarkers in preclinical models will be a critical step towards the eventual translation of Endostatin (84-114)-NH2 (JKC367) into clinical applications. nih.gov

Q & A

What is the molecular mechanism by which Endostatin (84-114)-NH2 (JKC367) inhibits angiogenesis in tumor models?

Level: Basic
Answer:
Endostatin (84-114)-NH2 (JKC367) acts as a potent inhibitor of endothelial cell proliferation and migration by binding to integrins and heparan sulfate proteoglycans on endothelial cell surfaces. This interaction disrupts signaling pathways such as VEGF and MMPs, leading to apoptosis and suppression of new blood vessel formation. In mouse models, continuous administration via osmotic pumps (e.g., 10 mg/kg/day) demonstrated sustained bioactivity over 7 days, with tumor growth inhibition exceeding 150-fold compared to controls . Structural studies confirm its C-terminal domain of collagen XVIII is critical for binding, as truncations or mutations in this region reduce efficacy .

How does the administration method (continuous vs. intermittent) influence the anti-tumor efficacy of Endostatin (84-114)-NH2 (JKC367)?

Level: Basic
Answer:
Continuous delivery via osmotic pumps (e.g., intraperitoneal implantation) achieves superior tumor suppression compared to daily bolus injections. For example, a 10-fold lower dose administered continuously matched the efficacy of higher intermittent doses in murine renal carcinoma models. This is attributed to sustained drug levels above the therapeutic threshold, which prevents endothelial cell recovery . Researchers should validate pump stability and protein degradation rates (e.g., using SDS-PAGE or mass spectrometry) to ensure bioactivity retention during long-term studies .

How can researchers resolve contradictions in tumor regression rates between studies using Endostatin (84-114)-NH2 (JKC367)?

Level: Advanced
Answer:
Discrepancies in regression rates (e.g., 30% in one study vs. higher rates in others) may arise from variables such as tumor type, genetic background, or dosing protocols. To address this:

  • Standardize models: Use syngeneic or patient-derived xenografts with consistent endothelial cell profiles.
  • Pharmacokinetic monitoring: Measure plasma and tissue drug levels via ELISA or HPLC to correlate efficacy with exposure.
  • Combinatorial factors: Assess immune microenvironment contributions (e.g., T-cell infiltration) that may enhance regression in some models .

What experimental design considerations are critical for studying combination therapies with Endostatin (84-114)-NH2 (JKC367) and TNP-470?

Level: Advanced
Answer:
When combining Endostatin with TNP-470 (a synthetic fumagillin analog), researchers must:

  • Optimize dosing schedules: Sequential administration (e.g., Endostatin first to prime vasculature) may enhance synergy, as seen in atherosclerosis models where combined inhibition reached 85% efficiency .
  • Monitor toxicity: Both agents target endothelial cells, so assess organ-specific vascular integrity (e.g., renal or hepatic histopathology).
  • Use orthogonal assays: Complement tumor volume measurements with immunohistochemistry for CD31 (vascular density) and TUNEL (apoptosis) to dissect mechanistic overlap .

How can in vitro models be optimized to study the long-term effects of Endostatin (84-114)-NH2 (JKC367) on endothelial cells?

Level: Advanced
Answer:

  • 3D co-culture systems: Use endothelial cells with tumor spheroids in Matrigel to mimic angiogenic sprouting. Track inhibition via time-lapse microscopy.
  • Proliferation assays: Compare static vs. shear stress conditions (e.g., microfluidic chambers) to replicate in vivo hemodynamic forces.
  • Resistance monitoring: Serial passaging of endothelial cells under Endostatin pressure can identify adaptive mutations (e.g., integrin β1 upregulation) .

What analytical methods are recommended for characterizing synthetic batches of Endostatin (84-114)-NH2 (JKC367)?

Level: Advanced
Answer:

  • Purity assessment: Use reverse-phase HPLC (>95% purity) and MALDI-TOF for mass verification (expected m/z: ~3.4 kDa).
  • Bioactivity validation: Test inhibition of HUVEC migration in scratch assays or tube formation assays.
  • Stability studies: Accelerated degradation tests (e.g., 40°C/75% RH) with periodic CD spectroscopy to monitor structural integrity .

How should researchers address the limitations of existing OECD guidelines in detecting endocrine effects of Endostatin (84-114)-NH2 (JKC367)?

Level: Advanced
Answer:
Current OECD guidelines may miss endocrine-disrupting effects due to narrow endpoint selection. To enhance detection:

  • Include transcriptomics: RNA-seq on hormone-responsive tissues (e.g., adrenal glands) to identify off-target gene regulation.
  • Extended dosing: Conduct 90-day studies in pubertal rodents to assess reproductive system impacts.
  • Mechanistic assays: Test binding affinity to nuclear receptors (e.g., ERα, AR) using SPR or competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.